Comparative GABA Receptor Affinity: (S)- vs. (R)-4-Phenylpyrrolidin-2-one
The (S)-enantiomer of 4-phenylpyrrolidin-2-one exhibits significantly lower affinity for the GABA receptor binding site compared to its (R)-enantiomer counterpart. This stereochemical preference is a known feature of 3-arylGABA derivatives, to which 4-phenylpyrrolidin-2-one is structurally related as a cyclic analogue [1].
| Evidence Dimension | GABA receptor binding affinity |
|---|---|
| Target Compound Data | Lower affinity (qualitative) |
| Comparator Or Baseline | (R)-4-phenylpyrrolidin-2-one: Higher affinity |
| Quantified Difference | Not quantified; difference is established as stereochemistry-dependent |
| Conditions | Binding affinity studies on 3-arylGABA derivatives |
Why This Matters
For projects targeting the GABA system, the choice of enantiomer is critical, as the (S)-form is unlikely to serve as an active agonist or positive modulator, whereas the (R)-form is the eutomer.
- [1] Koszelewski, D., Clay, D., Faber, K., & Kroutil, W. (2009). Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases. Journal of Molecular Catalysis B: Enzymatic, 60(3-4), 191–194. View Source
